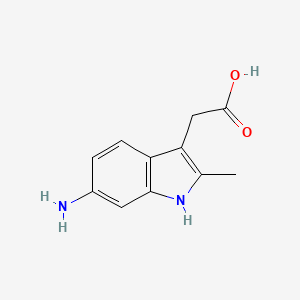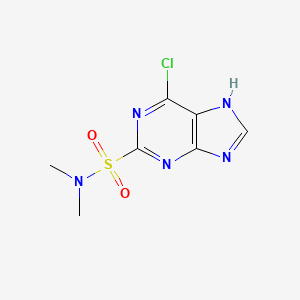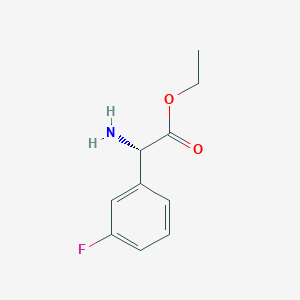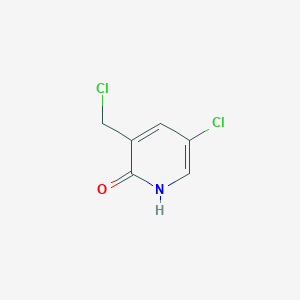
N1-Isopropylbenzene-1,4-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Isopropylbenzene-1,4-diaminedihydrochloride: is an organic compound with the molecular formula C9H14N2·2HCl. It is a derivative of benzene, where the benzene ring is substituted with an isopropyl group and two amino groups at the 1 and 4 positions, forming a diamine. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Isopropylbenzene-1,4-diaminedihydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to form aniline.
Alkylation: Aniline is alkylated with isopropyl halide to form N1-isopropylaniline.
Amination: N1-isopropylaniline undergoes further amination to introduce the second amino group at the para position, forming N1-Isopropylbenzene-1,4-diamine.
Hydrochloride Formation: The diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for nitration and reduction steps.
- Catalytic hydrogenation for the reduction of nitrobenzene.
- Use of alkylating agents in controlled environments to ensure high yield and purity.
- Crystallization and purification steps to obtain the final dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: N1-Isopropylbenzene-1,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N1-Isopropylbenzene-1,4-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Isopropylbenzene-1,4-diaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their catalytic function.
Modulate receptor activity: By interacting with specific receptors, it can alter cellular signaling pathways.
Comparison with Similar Compounds
N1,N1-dipropylbenzene-1,4-diamine: Similar structure but with different alkyl groups.
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: Contains pyridine groups instead of isopropyl groups.
Uniqueness: N1-Isopropylbenzene-1,4-diaminedihydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C9H16Cl2N2 |
|---|---|
Molecular Weight |
223.14 g/mol |
IUPAC Name |
4-N-propan-2-ylbenzene-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2.2ClH/c1-7(2)11-9-5-3-8(10)4-6-9;;/h3-7,11H,10H2,1-2H3;2*1H |
InChI Key |
JCCUGRYAVWJONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=C(C=C1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)

![6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)


